

Cinoxacin pharmacokinetics absorption distribution metabolism excretion

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Compound Focus: Cinoxacin

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Executive Summary

Cinoxacin is a first-generation quinolone antimicrobial agent that was historically used for treating uncomplicated urinary tract infections. Its pharmacokinetics are characterized by **rapid and nearly complete oral absorption**, **moderate plasma protein binding**, and **primarily renal excretion of the unchanged drug**. Although **cinoxacin** has been discontinued in many markets, understanding its pharmacokinetic profile remains valuable for historical research and comparative studies with newer antimicrobial agents. Key parameters are summarized in the table below [1] [2].

Chemical Identity and Background

- **IUPAC Name:** 1-Ethyl-1,4-dihydro-4-oxo[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid
- **Molecular Formula:** C₁₂H₁₀N₂O₅
- **Molecular Mass:** 262.22 g/mol [2]
- **Therapeutic Class:** First-generation synthetic quinolone antibiotic [1] [2]
- **Status:** Discontinued in the US, UK, and suspended throughout the EU [2].

Comprehensive Pharmacokinetic Data

The following tables consolidate quantitative pharmacokinetic parameters for **cinoxacin** from human studies.

Table 1: Basic Pharmacokinetic Parameters after Oral Administration

Parameter	Value	Unit	Conditions & Comments
Bioavailability	~100	%	Oral, nearly complete absorption [1]
Absorption Half-life ($t_{1/2-a}$)	0.25	hours	Indicates rapid absorption [3]
Time to Peak Plasma Concentration (T_{max})	1 - 3	hours	Food delays T_{max} but not total absorption [1]
Plasma Protein Binding	60 - 80	%	Primarily albumin [1] [2]
Apparent Volume of Distribution (VD)	23.5	L/1.73 m ²	Suggests moderate distribution in body fluids [3]
Elimination Half-life ($t_{1/2}$)	1.1 - 2.7	hours	In subjects with normal renal function [1]
Elimination Half-life ($t_{1/2}$)	>10	hours	In patients with severe renal impairment [1] [2]

Table 2: Metabolism and Excretion Pathways

Parameter	Value	Unit	Details
Route of Elimination	Primarily renal	-	Most of the dose excreted unchanged in urine [1]
Fraction Excreted Unchanged in Urine	40 - 60	%	Over 12 hours [1] [3]
Total Urinary Recovery (0-12h)	~86	%	Of the administered dose [3]
Metabolism	Hepatic	-	30-40% of a dose is metabolized [1] [2]

Parameter	Value	Unit	Details
Metabolites Identified	-	-	Glucuronide/sulfatase-hydrolysable conjugate; Acid-hydrolysable conjugate [1]
Metabolite Activity	Microbiologically inactive	-	Metabolites do not contribute to antibacterial efficacy [1]

Table 3: Key Pharmacokinetic and Pharmacodynamic Targets

Parameter	Value	Unit	Context
Typical Urinary Concentration (9-12h post-dose)	90 ± 29	µg/mL	Well above MIC for susceptible Gram-negative uropathogens [3]
Primary PK/PD Index	fT > MIC	-	Time-dependent killing (characteristic of quinolones) [4]
Standard Adult Dosage	1	g/day	Orally, in 2-4 divided doses (500 mg BID or 250 mg QID) for 7-14 days [1] [2]
Prophylaxis Dosage	250	mg	Single daily dose at bedtime [1]

Experimental Protocols for Key Assays

Protocol for Serum and Urine Concentration Determination

The following methodology is adapted from comparative pharmacokinetic studies in humans [3].

- **Study Design:** A single-dose, open-label study in healthy volunteers (e.g., n=10). Dosing: 500 mg **cinnoxacin** administered orally.
- **Sample Collection:**
 - **Serum/Plasma:** Collect blood samples pre-dose (0 h) and at specified intervals post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 h). Centrifuge and store plasma/serum at -20°C or -80°C until analysis.

- **Urine:** Collect urine pre-dose and over timed intervals post-dose (e.g., 0–2, 2–4, 4–6, 6–9, 9–12 h). Measure total volume of each collection and aliquot for storage.
- **Analytical Method:**
 - **Technique:** High-Performance Liquid Chromatography (HPLC) with fluorometric detection. Fluorometric detection is suitable as quinolones are naturally fluorescent.
 - **Sample Preparation:** For serum, precipitate proteins with an organic solvent like acetonitrile or methanol, followed by centrifugation and injection of the supernatant. For urine, dilute with an appropriate mobile phase buffer.
 - **Calibration:** Prepare standard curves in drug-free human plasma and urine. The linear range should cover expected concentrations (e.g., 0.1–20 µg/mL for plasma, 10–500 µg/mL for urine).
- **Data Analysis:** Use a non-compartmental analysis to determine C_{max}, T_{max}, AUC_{0-∞}, elimination half-life, and cumulative urinary excretion.

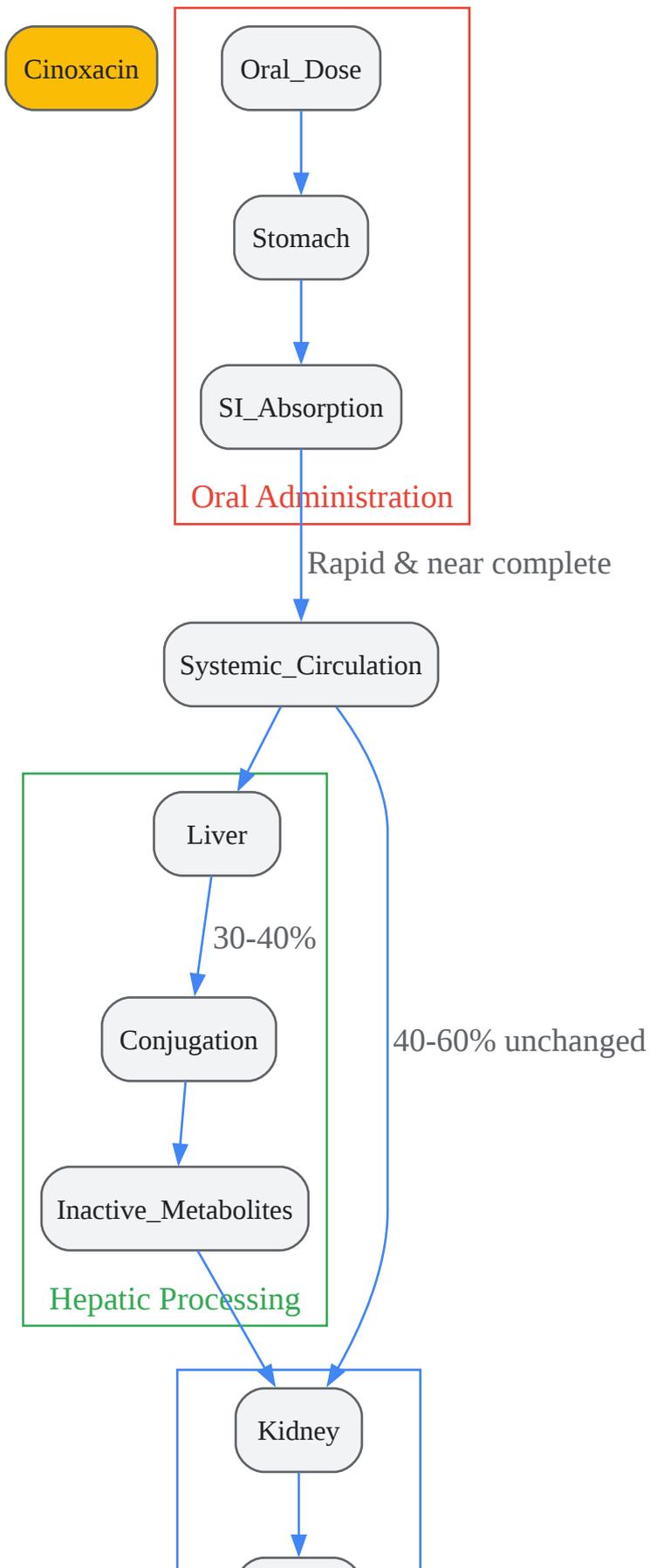
Protocol for In Vitro Antibacterial Activity (MIC/MBC)

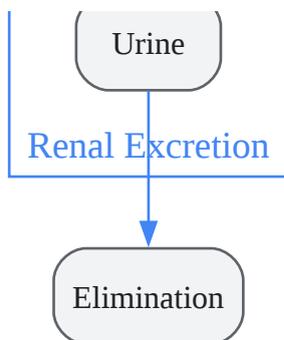
These standard microbiological assays are critical for linking PK data to PD effects [4].

- **Minimum Inhibitory Concentration (MIC) Determination:**
 - **Method:** Broth microdilution according to guidelines like CLSI or EUCAST.
 - **Procedure:**
 - Prepare a logarithmic serial dilution of **cinoxacin** in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
 - Standardize the bacterial inoculum to approximately 5×10^5 CFU/mL and add to each well.
 - Include growth control (no drug) and sterility control (no inoculum) wells.
 - Incubate the plate at 35°C for 16-20 hours.
 - **Endpoint:** The MIC is the lowest concentration of **cinoxacin** that completely inhibits visible growth.
- **Minimum Bactericidal Concentration (MBC) Determination:**
 - **Procedure:**
 - Subculture a small volume (e.g., 10 µL) from wells showing no visible growth (typically from the MIC well and higher concentrations) onto drug-free agar plates.
 - Incubate the plates for 16-20 hours at 35°C.
 - **Endpoint:** The MBC is the lowest concentration of **cinoxacin** that results in a ≥99.9% reduction (a 3-log drop) in the original bacterial inoculum [4].

Visualization of Pathways and Workflows

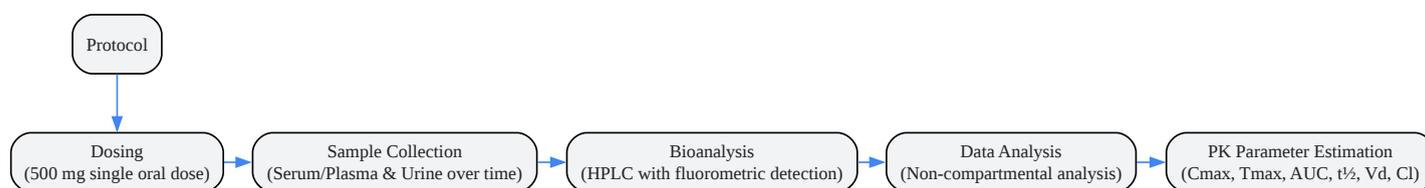
The following diagrams illustrate the metabolic fate of **cinoxacin** and a generalized workflow for its pharmacokinetic study.





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*Diagram 1: ADME Pathway of **Cinoxacin**. The drug is rapidly absorbed and largely excreted renally, with a minor hepatic pathway.*



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Diagram 2: Experimental PK Study Workflow. Key steps from subject dosing to final parameter estimation.

Critical Factors Influencing Pharmacokinetics

- **Renal Function:** This is the most significant factor. **Cinoxacin**'s half-life increases dramatically with declining renal function, from 1.5 hours in healthy individuals to over 10 hours in severe renal impairment, necessitating dose reduction [1] [2].
- **Food:** Co-administration with food delays the rate of absorption (increases T_{max}) but does not significantly affect the overall extent of absorption (AUC) [1].
- **Drug-Drug Interactions:**
 - **Antacids & Cations:** Aluminum, calcium, or magnesium-containing antacids, as well as iron salts and sucralfate, can chelate **cinoxacin** in the GI tract, significantly impairing its absorption [1].
 - **Probenecid:** Coadministration with probenecid can reduce the renal tubular secretion of **cinoxacin**, leading to elevated and prolonged serum levels [1].

- **Pathophysiological States:** While not specifically studied for **cinoxacin**, general principles of critical illness (e.g., systemic inflammation, hypoalbuminemia, augmented renal clearance) can profoundly alter the volume of distribution and clearance of antibiotics, potentially extrapolating to **cinoxacin** [5].

Clinical and Research Significance

Cinoxacin serves as a historical benchmark for the evolution of quinolone antibiotics. Its pharmacokinetic profile, particularly its high urinary concentrations and renal-dependent elimination, made it a targeted therapy for urinary tract infections. The drug's disposition highlights the importance of **renal function assessment** and **managing cation-containing products** in therapy. From a research perspective, **cinoxacin's** structure-activity relationship and its mechanism of action—inhibiting bacterial DNA gyrase and topoisomerase IV—inform the design of newer antimicrobial agents [1] [2].

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